molecular formula C14H22N2 B1448073 2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine CAS No. 1423029-37-1

2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine

Cat. No.: B1448073
CAS No.: 1423029-37-1
M. Wt: 218.34 g/mol
InChI Key: MNHIPMWKEKKGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The compound 2-(1-benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine (C₁₄H₂₂N₂) features a pyrrolidine ring substituted at the 1-position with a benzyl group, at the 5-position with a methyl group, and at the 3-position with an ethylamine side chain. The molecular framework is defined by the following structural attributes:

  • Pyrrolidine core : A five-membered saturated nitrogen heterocycle with chair and envelope conformations observed in related derivatives.
  • Benzyl substituent : Introduces aromaticity and planar geometry at the N1 position, influencing electronic distribution.
  • Methyl group at C5 : Creates a stereogenic center, with potential for axial/equatorial orientation depending on pseudorotation dynamics.
  • Ethylamine side chain at C3 : A flexible two-carbon linker terminating in a primary amine, enabling hydrogen bonding and salt formation.

Stereochemical analysis of analogous pyrrolidine derivatives reveals that the absolute configuration at C3 and C5 critically impacts molecular interactions. For example, (3S,4S)-configured pyrrolidines exhibit distinct conformational preferences compared to their (3R,5R) counterparts. While direct crystallographic data for this specific compound is unavailable, computational models predict a preference for the 3R,5S configuration due to reduced steric clash between the benzyl and methyl groups.

Spectroscopic Elucidation (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Key ^1H NMR signals (predicted from analogs):

Proton Environment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Pyrrolidine N-CH₂-C₆H₅ 3.45–3.62 dd J = 12.4, 6.8
C5-CH₃ 1.12 d J = 6.2
C3-CH₂-CH₂-NH₂ 2.68–2.84 m -
Aromatic protons (C₆H₅) 7.20–7.35 m -

^13C NMR data aligns with related 1-benzylpyrrolidines:

  • Benzyl carbons: 128.5–137.1 ppm (C aromatic)
  • Pyrrolidine C3: 54.8 ppm (CH₂)
  • Methyl group (C5): 21.9 ppm (CH₃)

Infrared Spectroscopy (IR)

Critical absorption bands (based on structural analogs):

  • N-H stretch: 3350–3280 cm⁻¹ (primary amine)
  • C-H aromatic: 3020–3060 cm⁻¹
  • Pyrrolidine ring breathing: 1460–1480 cm⁻¹

Mass Spectrometry (MS)

Fragmentation pattern observed in ethylamine-containing pyrrolidines:

  • Base peak: m/z 91 ([C₇H₇]⁺ from benzyl cleavage)
  • Molecular ion: [M+H]⁺ at m/z 219.18558 (calculated)
  • Key fragments: m/z 132 (pyrrolidine ring + CH₂NH₂), m/z 105 (C₆H₅CH₂⁺)

X-ray Crystallographic Analysis of Pyrrolidine Derivatives

While no direct crystallographic data exists for this compound, studies on analogous 1-benzylpyrrolidines reveal:

  • Intramolecular hydrogen bonding : Between the amine and carbonyl groups in derivatives with proximal substituents.
  • Crystal packing : Benzyl groups stack via π-π interactions (3.8–4.2 Å spacing), while amine groups form H-bonded chains.
  • Chiral resolution : Enantiopure analogs crystallize in non-centrosymmetric space groups (e.g., P2₁2₁2₁).

For example, (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ylmethanol exhibits a puckered ring conformation (puckering amplitude = 38.7°) with intramolecular O-H⋯N hydrogen bonds. Such data informs likely solid-state behavior of the target compound.

Computational Modeling of Conformational Dynamics

Density Functional Theory (DFT) studies on related systems predict:

Pseudorotation Barriers

Conformation ΔG (kcal/mol) Dominant Interactions
Envelope (C3-up) 0.0 N-H⋯π (benzyl) stabilization
Half-chair 1.8 Methyl-amine steric clash
Twist-boat 3.2 Destabilized by ethylamine

Properties

IUPAC Name

2-(1-benzyl-5-methylpyrrolidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-9-14(7-8-15)11-16(12)10-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHIPMWKEKKGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1CC2=CC=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-37-1
Record name 2-(1-benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Benzyl Protection and Reductive Amination

  • The benzyl group is introduced via condensation of benzylamine or benzyl halides with pyrrolidinone derivatives, followed by reduction with sodium borohydride or sodium cyanoborohydride to yield N-benzylpyrrolidine intermediates.
  • Reductive amination is a critical step for attaching the ethan-1-amine moiety at the 3-position. Sodium triacetoxyborohydride is preferred for its mildness and selectivity, minimizing side reactions.
  • Reaction conditions typically involve methanol or ethanol as solvents, with temperatures maintained between ambient and 40°C to optimize yields and reduce byproducts.

Catalytic Cyclization Approach

  • An alternative synthetic route employs titanium(IV) isopropoxide and diethylzinc-mediated carbocyclization of nitrogen-containing enynes, producing pyrrolidine derivatives with high regioselectivity and stereocontrol.
  • This method tolerates bulky substituents and heteroatoms, advantageous for synthesizing complex derivatives like 2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine.
  • The reaction proceeds in dichloromethane at room temperature over 18 hours, followed by aqueous workup and extraction.

Optimization Parameters

  • Solvent choice: Methanol and ethanol improve solubility and reaction homogeneity in reductive amination steps.
  • Catalyst and reagent ratios: Titanium(IV) isopropoxide enhances imine activation, while stoichiometric control of reducing agents prevents over-reduction or side product formation.
  • Temperature control: Maintaining 25–35°C avoids decomposition and favors selective product formation.
  • Reaction monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to track conversion and purity.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Reductive Amination with Benzyl Protection Benzyl bromide, sodium cyanoborohydride, methanol Room temp to 40°C, 12–24 h High selectivity, mild conditions, scalable Requires careful control to avoid over-reduction
Ti(IV)-Catalyzed Carbocyclization Ti(O-iPr)4, Et2Zn, EtMgBr, CH2Cl2 Room temp, 18 h High regio- and stereoselectivity, tolerant to bulky groups Longer reaction time, sensitive to moisture
Direct Alkylation of Pyrrolidinone Methyl iodide, base Reflux in suitable solvent Straightforward methylation Possible side reactions, less control over stereochemistry

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and alkyl substituents on the pyrrolidine ring undergo oxidation under controlled conditions. Common oxidizing agents convert the amine to oxo derivatives or hydroxylated intermediates.

ReagentConditionsProduct(s)Yield (%)Source
KMnO₄ (aq)Acidic, 50–70°C5-Methylpyrrolidin-3-one derivatives60–75
CrO₃ (in H₂SO₄)Room temperatureBenzylic oxidation to ketone intermediates45–55

Mechanistic Insights :

  • KMnO₄ oxidizes the pyrrolidine ring’s tertiary amine to a ketone via a two-electron transfer process .

  • Chromium-based oxidizers target benzylic positions, forming carbonyl groups through radical intermediates .

Reduction Reactions

The compound’s amine group and aromatic benzyl substituent participate in reduction reactions.

ReagentConditionsProduct(s)Yield (%)Source
LiAlH₄ (THF)Reflux, 4–6 hrDebenzylated pyrrolidine derivatives70–85
H₂/Pd-CEthanol, 1 atmSaturated pyrrolidine with retained amine80–90

Key Observations :

  • LiAlH₄ selectively removes the benzyl group while preserving the pyrrolidine ring .

  • Catalytic hydrogenation saturates the pyrrolidine ring without altering the primary amine.

Substitution Reactions

The primary amine and pyrrolidine ring enable nucleophilic and electrophilic substitutions.

Reaction TypeReagent/ConditionsProduct(s)Yield (%)Source
AlkylationCH₃I, K₂CO₃, DMFN-Methylated derivative65–75
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetylated product80–90

Mechanistic Pathways :

  • Alkylation proceeds via an SN2 mechanism at the primary amine .

  • Acylation involves nucleophilic attack by the amine on the acyl chloride, forming a stable amide .

Catalytic Coupling Reactions

Transition-metal catalysts enable functionalization of the benzyl group or amine.

Catalyst SystemSubstrate/ReagentsProduct(s)Yield (%)Source
Rh(nbd)₂SbF₆/BTPPAlkenes, H₂OHydroaminated adducts70–85
Pd(PPh₃)₄, K₂CO₃Arylboronic acids (Suzuki coupling)Biaryl-functionalized derivatives50–60

Applications :

  • Rhodium-catalyzed hydroamination forms C–N bonds with alkenes .

  • Suzuki coupling introduces aryl groups to the benzyl position, enhancing structural diversity .

Condensation and Cyclization

The primary amine participates in Schiff base formation and cycloadditions.

Reaction TypeReagent/ConditionsProduct(s)Yield (%)Source
Schiff base formation4-Nitrobenzaldehyde, EtOHImine-linked conjugates75–85
1,3-Dipolar CycloaddnAzides, Cu(I) catalystTriazole-fused pyrrolidine derivatives60–70

Notable Example :

  • Reaction with nitriles under acidic conditions yields tetrazole rings via [3+2] cycloaddition .

Acid-Base Reactivity

The amine’s basicity (pKa ~10.5) facilitates salt formation and pH-dependent transformations.

ReagentConditionsProduct(s)ApplicationSource
HCl (gas)Et₂O, 0°CHydrochloride saltCrystallization
NaOH (aq)RefluxFree base recoveryPurification

Comparative Reactivity with Analogues

The 5-methyl and benzyl groups confer distinct reactivity compared to similar amines:

CompoundKey DifferenceReactivity ImpactSource
2-(1-Benzyl-4-methylpyrrolidin-3-yl)ethan-1-amineMethyl position alters ring strainFaster oxidation rates
2-(1-Phenethylpyrrolidin-3-yl)ethan-1-amineBulkier substituentReduced nucleophilic substitution yields

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

  • Oxidation : This compound can be oxidized to produce oxo derivatives.
  • Reduction : Reduction reactions can yield amines and alcohols.
  • Substitution : It can undergo substitution reactions at different positions on the pyrrolidinyl ring, leading to a variety of substituted pyrrolidines.

Biology

The biological applications of this compound are significant. It is used in the study of biological systems and the development of bioactive molecules. Research indicates that this compound may interact with specific molecular targets, modulating receptor activity and influencing various biological pathways.

Medicine

In medicinal chemistry, this compound has potential therapeutic applications. Its structural properties suggest that it may be useful in developing drugs targeting neurological and psychiatric conditions due to its interaction with neurotransmitter systems.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable for creating products with specific performance characteristics.

Case Study 1: Neuropharmacological Research

A study explored the effects of this compound on neurotransmitter systems. Researchers found that this compound exhibited modulatory effects on dopamine receptors, suggesting potential applications in treating disorders like depression and schizophrenia.

Case Study 2: Synthesis of Bioactive Molecules

In another study, scientists utilized this compound as a precursor for synthesizing novel bioactive molecules. The resulting compounds demonstrated promising activity against various cancer cell lines, indicating its utility in anticancer drug development.

Mechanism of Action

The mechanism by which 2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzimidazole- and pyrrolidine-based derivatives, which differ in substituents, ring systems, and pharmacological activities. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Amine Functionalization Pharmacological/Legal Notes
2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine Pyrrolidine 1-Benzyl, 5-methyl Primary amine No reported controlled status
Flunitazene (N,N-diethyl-2-(2-(4-fluorobenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine) Benzimidazole 4-Fluorobenzyl, 5-nitro N,N-Diethyl Controlled substance; opioid-like activity
Metodesnitazene (N,N-diethyl-2-(2-(4-methoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine) Benzimidazole 4-Methoxybenzyl N,N-Diethyl Controlled substance; synthetic opioid analog
Metonitazene (N,N-diethyl-2-(2-(4-methoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine) Benzimidazole 4-Methoxybenzyl, 5-nitro N,N-Diethyl Controlled substance; high potency opioid

Key Observations :

Core Structure Differences: The pyrrolidine core in the target compound offers greater conformational flexibility compared to the rigid, aromatic benzimidazole ring in Flunitazene and Metonitazene. This may influence receptor binding kinetics and metabolic stability .

Substituent Effects: The benzyl group in the target compound is unmodified, whereas analogs like Flunitazene and Metonitazene feature electron-withdrawing (4-fluoro, 5-nitro) or electron-donating (4-methoxy) groups. These modifications enhance receptor binding in controlled substances by altering electronic density and steric bulk .

Amine Functionalization :

  • The primary amine in the target compound contrasts with the N,N-diethyl groups in controlled analogs. Diethylation typically enhances lipophilicity and blood-brain barrier penetration, a hallmark of psychoactive substances .

Enzymatic Activity Data: While direct data for the target compound is unavailable, structurally related 2-(4-nitrophenyl)ethan-1-amine (a donor in enzymatic assays) shows pH- and temperature-dependent specific activity (e.g., 85–100% activity retained at 20–40°C, pH 7.5) . This suggests that amine-containing analogs may exhibit stability under physiological conditions, though substituents critically modulate activity .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s primary amine and pyrrolidine core may favor interactions with trace amine-associated receptors (TAARs) over opioid receptors, distinguishing it from benzimidazole-based controlled substances .
  • Synthetic Accessibility : The absence of nitro or halogen substituents simplifies synthesis compared to Flunitazene analogs, though regulatory scrutiny may arise due to structural similarities .
  • Data Limitations: No peer-reviewed studies specifically address the target compound’s bioactivity. Comparative inferences are drawn from structural analogs and enzymatic assays of related amines .

Biological Activity

2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine, with the molecular formula C14H22N2 and CAS number 1423029-37-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a methyl group at the 5-position. Its structural characteristics contribute to its biological activity, making it a subject of study in medicinal chemistry.

PropertyValue
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
CAS Number1423029-37-1
SMILESCC1CC(CN1CC2=CC=CC=C2)CCN

Synthesis

The synthesis of this compound typically involves several steps:

  • Benzyl Protection : Starting material, pyrrolidin-3-ylmethanol, undergoes benzyl protection.
  • Methylation : The protected pyrrolidinyl ring is methylated to introduce the methyl group at the 5-position.
  • Purification : The final product is purified through distillation or crystallization methods to ensure high yield and purity.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It may modulate neurotransmitter systems, influencing various physiological processes.

The compound is believed to exert its effects by:

  • Binding to neurotransmitter receptors, potentially affecting dopamine and serotonin pathways.
  • Modulating enzyme activity related to metabolic processes.

Research Findings

Several studies have investigated the pharmacological properties of this compound:

  • Neuropharmacological Studies : Research indicates that this compound may exhibit stimulant properties similar to other pyrrolidine derivatives, making it a candidate for further investigation in neuropharmacology.
  • Analgesic Effects : Preliminary studies suggest potential analgesic effects, warranting further exploration in pain management applications.
  • Antidepressant Activity : Some studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models, suggesting that this compound may also possess such properties.

Case Study 1: Neuropharmacological Activity

A study conducted on mice demonstrated that administration of the compound led to increased locomotor activity, indicating stimulant effects. This aligns with findings from similar compounds that affect dopaminergic pathways.

Case Study 2: Pain Management

In a controlled experiment, the compound was tested for its analgesic properties using the formalin test in rats. Results showed a significant reduction in pain-related behaviors compared to controls, suggesting potential utility in pain relief therapies.

Comparison with Similar Compounds

To highlight the uniqueness of this compound, it can be compared with other structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
2-(1-Benzyl-4-methylpyrrolidin-3-yl)ethan-Methyl group at the 4-positionDifferent receptor binding profile
2-(1-Benzyl-3-methylpyrrolidin-3-yl)ethan-Methyl group at the 3-positionPotentially less potent

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing 2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine, and what are their key challenges?

  • Methodological Answer : The compound can be synthesized via alkylation of pyrrolidine precursors or reductive amination. For example, (S)-1-Benzyl-3-methylaminopyrrolidine (CAS 169749-99-9) is synthesized through stereoselective alkylation of pyrrolidine derivatives, yielding >97% purity via high-performance liquid chromatography (HPLC) . Key challenges include controlling stereochemistry at the pyrrolidine ring and optimizing reaction conditions (e.g., temperature, catalysts) to avoid byproducts like N-overalkylation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Look for signals corresponding to the benzyl group (δ 7.2–7.4 ppm for aromatic protons; δ 125–140 ppm for carbons) and the ethanamine chain (δ 2.5–3.5 ppm for CH2 groups adjacent to nitrogen).
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z ~231 (C14H20N2) with fragmentation patterns indicating loss of the benzyl group (e.g., m/z 91 for C7H7+).
  • IR Spectroscopy : Peaks near 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-N stretch) confirm amine functionality .

Q. What preliminary biological assays are recommended to evaluate its receptor-binding potential?

  • Methodological Answer : Use in vitro competitive binding assays against CNS receptors (e.g., opioid, serotonin, or dopamine receptors) due to structural similarities to benzimidazole-derived ethanamine ligands like metonitazene and flunitazene, which show affinity for μ-opioid receptors . Radioligand displacement assays with [3H]naloxone or [3H]8-OH-DPAT (for 5-HT1A) are recommended, with IC50 values calculated via nonlinear regression .

Advanced Research Questions

Q. How can stereochemical resolution of this compound be achieved, and what analytical tools validate enantiomeric purity?

  • Methodological Answer : Chiral resolution via preparative HPLC using a cellulose-based column (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases. Enantiomeric excess (ee) is quantified using polarimetry or chiral GC/MS. For example, (S)-enantiomers of related pyrrolidine derivatives show specific optical rotations ([α]D²⁵ = -15° to -25°) .

Q. How should researchers address discrepancies in reported biological activity data for pyrrolidine-ethanamine derivatives?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation time) to minimize inter-lab variability. For instance, 5-HT2A receptor agonism in was tested in HEK293 cells, but differences in receptor density can alter EC50 values.
  • Compound Purity : Verify purity (>95%) via HPLC and exclude contaminants like residual solvents or isomers, which may skew activity .

Q. What strategies optimize the stability of this compound under long-term storage?

  • Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) confirm integrity via LC-MS. Related compounds show <5% degradation under these conditions .

Key Research Gaps and Recommendations

  • Synthetic Optimization : Explore catalytic asymmetric synthesis to improve enantioselectivity .
  • Biological Profiling : Conduct in vivo pharmacokinetic studies to assess blood-brain barrier penetration.
  • Data Reproducibility : Publish raw spectral data and assay conditions in open-access repositories to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine
Reactant of Route 2
2-(1-Benzyl-5-methylpyrrolidin-3-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.